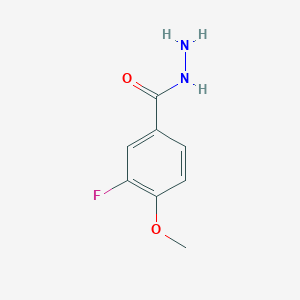
N-(cyclohexylmethyl)-2,2-dimethoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-2,2-dimethoxyethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom and two methoxy groups attached to the ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2,2-dimethoxyethanamine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 2,2-dimethoxyethanol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium hydride to deprotonate the alcohol, followed by the addition of cyclohexylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclohexylmethyl)-2,2-dimethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylmethyl ketone, while reduction could produce cyclohexylmethyl alcohol.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-2,2-dimethoxyethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine receptors and their interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)-2,2-dimethoxyethanamine involves its interaction with specific molecular targets, such as amine receptors. The compound can bind to these receptors and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target receptor.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group attached to the nitrogen atom.
2,2-Dimethoxyethanamine: An amine with two methoxy groups attached to the ethanamine backbone.
Uniqueness
N-(cyclohexylmethyl)-2,2-dimethoxyethanamine is unique due to the combination of the cyclohexylmethyl group and the two methoxy groups. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-2,2-dimethoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZINJNXBFKTGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1CCCCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(Cyclopropylcarbamoyl)anilino]-5-oxopentanoic acid](/img/structure/B7858892.png)
amine](/img/structure/B7858900.png)
![1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone](/img/structure/B7858908.png)

![1-(4-{[2-(Dimethylamino)ethyl]amino}piperidino)-1-ethanone](/img/structure/B7858939.png)
![N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine](/img/structure/B7858947.png)
![1-{4-[(2-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858955.png)
![1-[(4-Propylcyclohexyl)amino]propan-2-ol](/img/structure/B7858957.png)
![1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858960.png)

